(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol
Description
(1R)-1-[2-(Methylsulfanyl)phenyl]ethan-1-ol is a chiral secondary alcohol featuring a methylsulfanyl (SCH₃) group at the ortho-position of a phenyl ring. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol (estimated). The compound is commercially available (e.g., CymitQuimica, Ref: 3D-UDC93835) and is used in synthetic chemistry, particularly in enantioselective catalysis and pharmaceutical intermediates .
Properties
IUPAC Name |
(1R)-1-(2-methylsulfanylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUCROKDRHBEBG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1SC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Methyl-2-(methylthio)benzenemethanol typically involves the methylation of aniline derivatives using methanol as a methylating agent. This process can be catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as a base . The reaction proceeds via a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form a reactive intermediate that undergoes further reactions to yield the desired product.
Industrial Production Methods
Industrial production of ®-alpha-Methyl-2-(methylthio)benzenemethanol may involve similar catalytic processes but on a larger scale. The use of solid acid catalysts such as zeolites can enhance the efficiency and selectivity of the methylation process . These catalysts provide a high surface area and stability, making them suitable for continuous production processes.
Chemical Reactions Analysis
Types of Reactions
®-alpha-Methyl-2-(methylthio)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted benzene derivatives .
Scientific Research Applications
®-alpha-Methyl-2-(methylthio)benzenemethanol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-alpha-Methyl-2-(methylthio)benzenemethanol involves its interaction with specific molecular targets and pathways. The compound can undergo hydroxylation via C-H activation, catalyzed by bimetallic systems such as CuAg@g-C3N4 under visible light . This process leads to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
The positional isomer (1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol (CAS: 1071033-55-0) substitutes the SCH₃ group at the para-position. Key differences include:
- Electronic Effects : The ortho-SCH₃ group induces steric hindrance and may alter electron density distribution compared to the para-isomer.
- Synthetic Accessibility : Ortho-substituted derivatives often require tailored synthetic routes due to steric challenges, whereas para-isomers are more straightforward to functionalize .
| Compound | Substituent Position | Molecular Formula | CAS Number | Key Distinction |
|---|---|---|---|---|
| (1R)-1-[2-(Methylsulfanyl)phenyl] | ortho | C₉H₁₂OS | Not provided | Steric hindrance, chiral resolution |
| (1R)-1-[4-(Methylsulfanyl)phenyl] | para | C₉H₁₂OS | 1071033-55-0 | Easier functionalization |
Functional Group Variations: Sulfanyl vs. Sulfonyl and Halogenated Analogs
- Sulfonyl Derivatives : Racemic 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-ol () replaces SCH₃ with a sulfonyl (SO₂Ph) group. Sulfonyl groups are stronger electron-withdrawing moieties, increasing acidity of the alcohol (-OH) and altering reactivity in nucleophilic substitutions .
- Halogenated Analogs: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS: 1344936-52-2) substitutes SCH₃ with Cl and F.
| Compound | Functional Group | Molecular Formula | Key Property |
|---|---|---|---|
| (1R)-1-[2-(Methylsulfanyl)phenyl] | SCH₃ (ortho) | C₉H₁₂OS | Electron-donating, chiral center |
| 1-cyclopropyl-2-(phenylsulfonyl) | SO₂Ph | C₁₁H₁₄O₃S | Electron-withdrawing, higher acidity |
| (1R)-1-(5-chloro-2-fluorophenyl) | Cl, F (meta, ortho) | C₈H₈ClFO | Enhanced metabolic stability |
Structural Analogs with Heterocyclic Moieties
- Oxetane Derivatives : 1-[2-(2-methyloxetan-2-yl)phenyl]ethan-1-ol (CAS: 1823913-11-6) replaces SCH₃ with an oxetane ring. Oxetanes improve solubility and bioavailability in medicinal chemistry due to their polar nature .
- Pyrazolyl Derivatives : (1R)-1-(4-methoxyphenyl)-2-(1H-pyrazol-1-yl)ethan-1-ol () incorporates a pyrazole ring, enabling hydrogen bonding and coordination in catalysis .
Structural and Electronic Insights
- Crystal Structure Analysis : In (E)-1-[2-(methylsulfanyl)phenyl] derivatives, the SCH₃ group influences dihedral angles (e.g., 7.47° C-S-C-C torsion) and participates in intermolecular C-H···S interactions, affecting packing efficiency .
- Electronic Effects : The ortho-SCH₃ group in the target compound donates electrons via resonance, stabilizing positive charges in intermediates, unlike sulfonyl or halogenated analogs .
Biological Activity
(1R)-1-[2-(methylsulfanyl)phenyl]ethan-1-ol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current scientific understanding.
Chemical Structure and Properties
The compound's structure features a methylsulfanyl group attached to a phenyl ring, with an alcohol functional group that enhances its reactivity and biological interactions. This configuration allows for various interactions with biological targets.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of this compound. It has demonstrated activity against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Anticancer Activity
Research has also highlighted the anticancer properties of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer cell lines. The compound induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HT-29 (Colon) | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as cyclooxygenase (COX) and lipoxygenase.
- Receptor Interaction : It can bind to various receptors, modulating signaling pathways that control cell growth and apoptosis.
- Oxidative Stress Modulation : The compound exhibits antioxidant properties, reducing oxidative stress in cells, which is crucial for preventing cancer progression.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against multi-drug resistant bacterial strains. Results indicated significant antimicrobial activity, especially against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .
Study 2: Cancer Cell Proliferation
A recent investigation in Cancer Letters assessed the effects of this compound on various cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis in MCF-7 and HT-29 cells through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
